2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Evolution of Tetrahydrobenzothiazole Research
Tetrahydrobenzothiazoles emerged as a focal point of organic chemistry research following the seminal work of H. H. Hatt and colleagues in the 1930s, who demonstrated the synthesis of benzothiazoles via condensation reactions between aldehydes and ortho-aminothiophenol. Early methodologies relied on straightforward cyclization strategies, but advancements in catalytic hydrogenation and stereoselective synthesis during the mid-20th century enabled access to partially saturated variants, including 4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds.
The 2003 patent by Boehringer Ingelheim marked a pivotal shift toward functionalized tetrahydrobenzothiazoles, detailing a multi-step synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole as a precursor to pramipexole, a dopamine agonist used in Parkinson’s disease. This innovation underscored the scaffold’s adaptability to pharmacological optimization through strategic substitution.
Table 1: Key Milestones in Tetrahydrobenzothiazole Synthesis
| Year | Innovation | Significance |
|---|---|---|
| 1935 | Aldehyde-aminothiophenol condensation | Established foundational synthetic routes |
| 2003 | Bromination-hydrolysis cascade | Enabled scalable production of amino derivatives |
Significance of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives exhibit diverse bioactivities, including antimicrobial, antitumor, and central nervous system (CNS) modulation. The tetrahydrobenzo[d]thiazole core, in particular, confers enhanced conformational flexibility compared to fully aromatic analogs, improving binding affinity to biological targets such as G protein-coupled receptors.
Pramipexole, a 2-amino-6-propylamino-tetrahydrobenzothiazole, exemplifies the scaffold’s therapeutic potential, acting as a dopamine D2/D3 receptor agonist. Structural modifications, such as the introduction of methoxy and methylbenzyl groups in 2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, are hypothesized to fine-tune pharmacokinetic properties. The methoxy group may enhance metabolic stability, while the methylbenzyl moiety could influence blood-brain barrier permeability.
Table 2: Bioactive Tetrahydrobenzothiazole Derivatives
| Compound | Substituents | Therapeutic Application |
|---|---|---|
| Pramipexole | 2-Amino, 6-propylamino | Parkinson’s disease |
| Target Compound | 4-Methoxybenzamido, 4-methylbenzyl | Under investigation |
Research Trajectory and Academic Importance
Recent efforts in tetrahydrobenzothiazole chemistry prioritize the integration of heterocyclic and carboxamide functionalities to exploit synergistic interactions with biological targets. The addition of a 4-methoxybenzamido group at position 2 and a 4-methylbenzyl carboxamide at position 4 in the target compound reflects a strategic approach to optimizing electronic and steric profiles for enhanced receptor selectivity.
Ongoing studies aim to elucidate structure-activity relationships (SARs) for such derivatives, particularly their affinity for kinase enzymes or neurotransmitter receptors. Computational modeling and X-ray crystallography are critical tools in these investigations, enabling precise mapping of ligand-receptor interactions.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15-6-8-16(9-7-15)14-25-23(29)19-4-3-5-20-21(19)26-24(31-20)27-22(28)17-10-12-18(30-2)13-11-17/h6-13,19H,3-5,14H2,1-2H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARJRHCRRAEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide , a derivative of thiazole and benzamide, has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiazole ring : Known for its biological activity.
- Benzamide moiety : Enhances solubility and bioactivity.
- Methoxy and methyl substituents : These groups are crucial for modulating the compound's interactions with biological targets.
Preliminary studies suggest that compounds similar to This compound exert their anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the microtubule dynamics essential for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole ring and substituents significantly affect biological activity:
- Substituent Variations : The presence of bulky aromatic groups at specific positions enhances cytotoxicity against various cancer cell lines.
- Linker Modifications : Changing the amide linkage to a carbonyl group has shown to improve anticancer potency dramatically .
Biological Activity Data
The following table summarizes the cytotoxicity of related compounds against various cancer cell lines:
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| SMART-H | 0.021 | Melanoma (A375) |
| SMART-F | 0.071 | Prostate (PC-3) |
| ATCAA-1 | 0.124 | Leukemia (CCRF-CEM) |
| ATCAA-2 | 1.6 | Non-Small Cell Lung |
Case Studies
- In Vitro Studies : A series of SMART compounds were evaluated for their cytotoxic effects against melanoma and prostate cancer cells. Results indicated that these compounds could effectively inhibit cell proliferation with IC50 values in the low nanomolar range .
- In Vivo Efficacy : In animal models, compounds such as SMART-H demonstrated significant tumor growth inhibition without evident neurotoxicity. This suggests a favorable therapeutic window for further development .
- Resistance Mechanisms : Notably, these compounds showed efficacy against multidrug-resistant (MDR) cancer cell lines, indicating their potential as alternatives to existing treatments that often face resistance issues .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer activity . Research indicates that derivatives of thiazole compounds, including those similar to 2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines.
Mechanism of Action:
- These compounds often inhibit tubulin polymerization , which is crucial for cancer cell division. By disrupting the microtubule dynamics, they effectively induce cell cycle arrest and apoptosis in cancer cells .
Case Studies:
- A study demonstrated that a related compound showed IC50 values in the low nanomolar range against melanoma and prostate cancer cells, indicating potent anticancer properties . The structural modifications made to these compounds were pivotal in enhancing their biological activity.
Selective Histone Deacetylase Inhibition
Another significant application is in the realm of histone deacetylase (HDAC) inhibition . Compounds structurally related to this compound have been identified as selective HDAC inhibitors.
Research Findings:
- Specific derivatives have shown promising results in preclinical models for leukemia treatment by selectively inhibiting HDACs . This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Key Insights:
- Modifications to the aromatic rings and linker regions have been systematically studied to correlate structural features with biological activity. For instance, changing substituents on the benzene ring can significantly alter the compound's potency and selectivity against cancer cells .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for better yield and purity.
| Step | Description |
|---|---|
| 1 | Formation of thiazole core through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the methoxybenzamide group via acylation methods. |
| 3 | Final modifications to achieve desired pharmacological properties through various coupling reactions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below contrasts the target compound with three analogs derived from the evidence:
Key Observations :
- Substituent Position : The target compound’s 4-methylbenzyl group (para position) reduces steric clashes compared to the ortho-chlorophenylmethyl analog . This may enhance binding pocket compatibility in protein targets.
- Core Flexibility : The tetrahydrobenzo[d]thiazole core is more conformationally restricted than the planar thiazole or triazole systems in analogs . This rigidity could limit off-target interactions.
- Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing sulfonyl or chloro groups in analogs .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s IR spectrum would show absorption bands for the amide C=O (~1660–1680 cm⁻¹) and N-H stretches (~3150–3300 cm⁻¹), consistent with its carboxamide and benzamido groups . Absence of C=S stretches (~1240–1255 cm⁻¹) distinguishes it from triazole-thione analogs .
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the tetrahydrobenzo[d]thiazole core via cyclization of a cyclohexenone derivative with thiourea or a cysteine analog under acidic conditions .
- Step 2: Coupling of 4-methoxybenzoyl chloride to the thiazole nitrogen using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C, maintaining pH 7–8 .
- Step 3: Amidation of the carboxylic acid group with 4-methylbenzylamine, activated via mixed anhydride or coupling reagents.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC to achieve >98% purity .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening: Compare EDCI, DCC, or DIC with HOBt or HOAt for coupling efficiency. EDCI/HOBt in DMF at 0°C→RT yields 85–90% in related compounds .
- Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates; DMF improves reaction rates but may require post-reaction dialysis.
- pH Control: Maintain pH 7–8 during amidation to prevent premature hydrolysis of activated intermediates .
- Temperature Gradients: Stepwise heating (e.g., 0°C→RT→40°C) minimizes side reactions like epimerization .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Structural Elucidation:
- 1H/13C NMR: Assign peaks for the methoxybenzamido (δ ~3.8 ppm for OCH3), tetrahydrobenzo-thiazole (δ 1.5–2.8 ppm for CH2 groups), and benzylamide protons (δ ~4.4 ppm for N-CH2) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 453.2 [M+H]+) .
- Purity Analysis:
- HPLC: Use a C18 column (ACN/water gradient) to achieve ≥98% purity; retention time ~12.5 min under optimized conditions .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize cell lines (e.g., HCT-116 vs. HeLa) and incubation times (24h vs. 48h).
- Compound Integrity: Verify purity via HPLC and exclude stereochemical impurities (e.g., 4R vs. 4S isomers in tetrahydrobenzo-thiazole derivatives) .
- Orthogonal Assays: Cross-validate using enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays. For example, if a study reports IC50 = 2 μM (enzymatic) vs. 10 μM (cell-based), assess membrane permeability or efflux pump interference .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Functional Group Modulation:
- Stereochemical Analysis: Synthesize and test 4R and 4S isomers of the tetrahydrobenzo-thiazole core. For example, (4R)-isomers show 3–5× higher activity in related anticancer compounds .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like tubulin or kinases .
Basic: What are the common impurities formed during synthesis, and how are they mitigated?
Methodological Answer:
- Impurity Sources:
- Unreacted Starting Materials: Residual 4-methylbenzylamine detected via TLC (Rf = 0.3 in ethyl acetate).
- Hydrolysis Products: Free carboxylic acid from incomplete amidation (identified by δ 10–12 ppm in 1H NMR).
- Mitigation:
Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor Selection: Include electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Kier-Hall indices) parameters.
- Model Validation: Use leave-one-out cross-validation (R² > 0.8) and external test sets. For example, a QSAR model for thiazole derivatives identified ClogP < 3.5 as critical for blood-brain barrier penetration .
- Synthetic Prioritization: Focus on derivatives with predicted IC50 values < 1 μM and synthetic feasibility scores > 80% .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening: Conduct Ames test (for mutagenicity) and acute toxicity in rodents (LD50 estimation).
- Lab Handling: Use fume hoods, nitrile gloves, and PPE due to potential irritancy (similar to benzamide derivatives) .
- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid releasing toxic gases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
